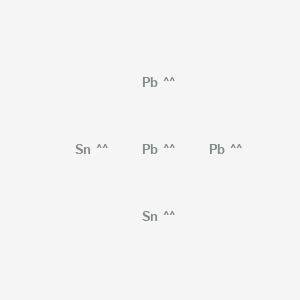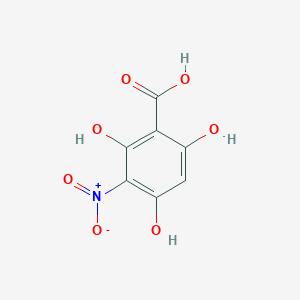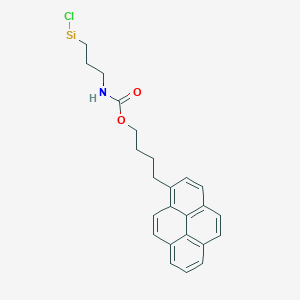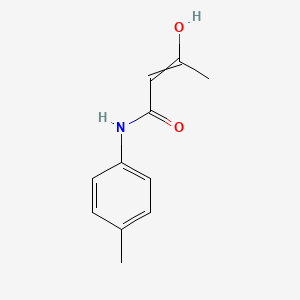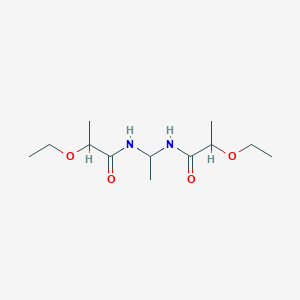
N,N'-(Ethane-1,1-diyl)bis(2-ethoxypropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) is a chemical compound with a unique structure that includes two ethoxypropanamide groups connected by an ethane-1,1-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) typically involves the reaction of ethane-1,1-diyl diamine with 2-ethoxypropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include amides, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-
Uniqueness
N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) is unique due to its specific ethoxypropanamide groups and the ethane-1,1-diyl linker. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
114659-85-7 |
|---|---|
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
2-ethoxy-N-[1-(2-ethoxypropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C12H24N2O4/c1-6-17-8(3)11(15)13-10(5)14-12(16)9(4)18-7-2/h8-10H,6-7H2,1-5H3,(H,13,15)(H,14,16) |
Clave InChI |
JJERXJHYWHMGTJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C(=O)NC(C)NC(=O)C(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



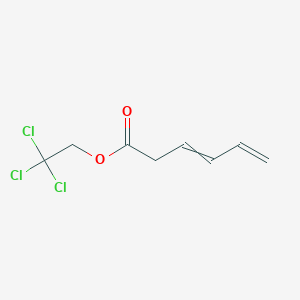

![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)


![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
